![molecular formula C16H14FN5O B2444256 N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105247-09-3](/img/no-structure.png)

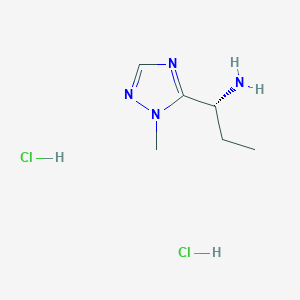

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a versatile chemical compound used in various scientific research. It exhibits complex properties and offers potential applications in drug discovery, material science, and catalysis. It belongs to the class of organic compounds known as aminobenzenesulfonamides .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of these compounds is characterized by using 1H NMR, 13C NMR, FT–IR, mass and elemental analysis techniques . The planarity of specific bonds and the stereochemical arrangement can significantly affect the molecule’s stability and supramolecular assembly.Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .Physical And Chemical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are influenced by the compound’s molecular structure. It exhibits complex properties and offers potential applications in drug discovery, material science, and catalysis.Aplicaciones Científicas De Investigación

- In 2020, novel triazolo[3,4-b]thiadiazine-isatin hybrids , including 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones , were developed. Compound I exhibited broad antitumor activities and good VEGFR-2 inhibition .

- 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides , derivatives of indole, were investigated for their cytotoxicity and tubulin polymerization inhibitory activity. These compounds hold promise as potential anticancer agents .

Anti-Angiogenic Properties

Cytotoxicity and Tubulin Polymerization Inhibition

Direcciones Futuras

The treatment of infectious diseases remains an important and difficult issue due to the accumulation of many problems related to therapy, such as the development of resistance to currently known drugs . Therefore, researchers and medical professionals are working to develop new and innovative treatments for infectious diseases. “N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” and its derivatives could be a promising area for future research .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets through a variety of mechanisms, including electrophilic substitution .

Biochemical Pathways

Related compounds, such as indole derivatives, have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzyl azide with 3-fluoroaniline to form N-benzyl-3-fluoroaniline, which is then reacted with ethyl 2-azidoacetate to form N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "Benzyl azide", "3-fluoroaniline", "Ethyl 2-azidoacetate", "Sodium azide", "Triethylamine", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Benzyl azide is reacted with 3-fluoroaniline in the presence of triethylamine and methanol to form N-benzyl-3-fluoroaniline.", "Step 2: N-benzyl-3-fluoroaniline is then reacted with ethyl 2-azidoacetate in the presence of sodium azide and chloroform to form N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The crude product is purified by recrystallization from a mixture of diethyl ether and methanol.", "Step 4: The final product is obtained as a white solid after drying and washing with water and sodium chloride." ] } | |

Número CAS |

1105247-09-3 |

Fórmula molecular |

C16H14FN5O |

Peso molecular |

311.32 |

Nombre IUPAC |

N-benzyl-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H14FN5O/c17-12-7-4-8-13(9-12)19-15-14(20-22-21-15)16(23)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |

Clave InChI |

STFIIRNCDRFOCK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2444175.png)

![1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2444176.png)

![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444180.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)

![2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2444185.png)

![ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate](/img/structure/B2444186.png)

![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)